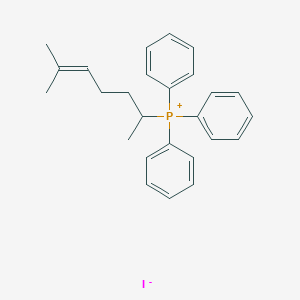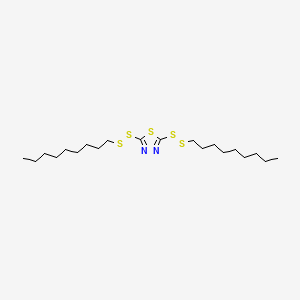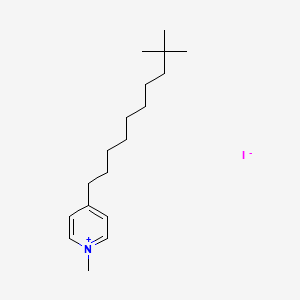
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. Its molecular structure consists of a pyridinium ring substituted with a 9,9-dimethyldecyl group and a methyl group, with an iodide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(9,9-dimethyldecyl)pyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-amine.
Applications De Recherche Scientifique
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel functions.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. It can also interact with ion channels, affecting ion transport and cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium chloride
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium bromide
- 4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium hydroxide
Uniqueness
4-(9,9-Dimethyldecyl)-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and hydroxide counterparts.
Propriétés
Numéro CAS |
113893-20-2 |
|---|---|
Formule moléculaire |
C18H32IN |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-(9,9-dimethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-18(2,3)14-10-8-6-5-7-9-11-17-12-15-19(4)16-13-17;/h12-13,15-16H,5-11,14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FEDRGQFVRCWNMC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)CCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




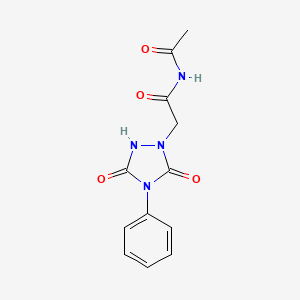

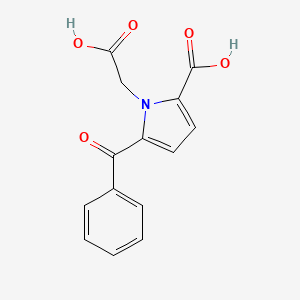

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)


